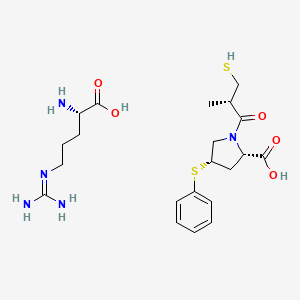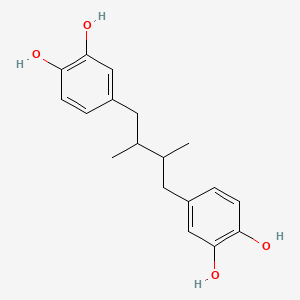
去氢愈创木酸
描述
This compound has been used in traditional medicine for the treatment of various diseases, including cancer, renal, cardiovascular, immunological, and neurological disorders . Nordihydroguaiaretic acid is known for its potent antioxidant activity, which is attributed to its two catechol rings that scavenge oxygen free radicals .
科学研究应用
Nordihydroguaiaretic acid has a wide range of applications in scientific research:
作用机制
Target of Action
Nordihydroguaiaretic acid (NDGA) is a phenolic lignan obtained from Larrea tridentata, a plant found in the deserts of Mexico and the USA . NDGA’s primary targets include lipoxygenases (LOXs) and the transcription factor Nuclear Factor Erythroid 2-related Factor (NRF2) . LOXs are enzymes that play a crucial role in the metabolism of fatty acids, while NRF2 is a transcription factor that regulates the expression of antioxidant proteins .
Mode of Action
NDGA exerts its therapeutic action through several mechanisms. It has a potent antioxidant activity due to its ability to scavenge oxygen free radicals . NDGA inhibits LOXs, which leads to a reduction in the synthesis of leukotrienes and prostaglandins, thus reducing inflammatory pathways . It also activates signaling pathways that impinge on NRF2 . Furthermore, NDGA has been found to inhibit the epigenetic regulator p300, which is known to suppress autophagy .
Biochemical Pathways
NDGA affects several biochemical pathways. Its antioxidant activity helps decrease the pro-oxidant effects of inflammation . By inhibiting LOXs, NDGA reduces lipid hydroperoxides that trigger oxidative stress . The activation of NRF2 leads to the expression of a network of enzymes involved in phase I, II, and III biotransformation reactions, antioxidant metabolism, lipid and iron catabolism, and autophagy .
Pharmacokinetics
The pharmacokinetics of NDGA involve its interaction with serum albumins. NDGA binds to human and bovine serum albumins, which can influence its distribution and elimination . .
Result of Action
NDGA has been used in traditional medicine for the treatment of numerous diseases such as cancer, renal, cardiovascular, immunological, and neurological disorders, and even aging . It has shown lifespan-increasing effects in certain organisms . Its prolonged consumption can lead to liver damage and kidney dysfunction .
Action Environment
The action of NDGA can be influenced by environmental factors. For instance, its antioxidant activity can be more beneficial in environments with high oxidative stress . The oxidation of the catechols in ndga to the corresponding quinones may elicit alterations in proteins and dna that raise safety concerns . Therefore, the action, efficacy, and stability of NDGA can be influenced by the physiological environment and the presence of other compounds.
生化分析
Biochemical Properties
Nordihydroguaiaretic acid presents two catechol rings that confer a very potent antioxidant activity by scavenging oxygen free radicals . This may explain part of its therapeutic action. Additional effects include inhibition of lipoxygenases (LOXs) and activation of signaling pathways that impinge on the transcription factor Nuclear Factor Erythroid 2-related Factor (NRF2) .
Cellular Effects
Nordihydroguaiaretic acid has been shown to have effects on various types of cells. It inhibits glucose uptake and cell viability in leukemic HL-60 and U-937 cell lines . It also reduces cell migration, changes in actin cytoskeleton morphology, and decreases levels of the 5-LOX enzyme .
Molecular Mechanism
Nordihydroguaiaretic acid exerts its effects at the molecular level through several mechanisms. It inhibits lipoxygenases (LOXs) and activates signaling pathways that impinge on the transcription factor Nuclear Factor Erythroid 2-related Factor (NRF2) . It also maintains Fe in the Fe 2+ form, hence breaking the redox cycle of LOXs and resulting in its inactivation .
Temporal Effects in Laboratory Settings
Nordihydroguaiaretic acid has been shown to extend Caenorhabditis lifespan in a species-specific manner . It also confers assay-specific effects in some studies—for example, decreasing survival for certain genetic backgrounds in manual survival assays in contrast with extended lifespan as assayed using automated C. elegans Lifespan Machines .
Dosage Effects in Animal Models
The effects of nordihydroguaiaretic acid vary with different dosages in animal models. For example, it has been shown to extend Caenorhabditis lifespan in a species-specific manner .
Metabolic Pathways
Nordihydroguaiaretic acid is involved in several metabolic pathways. It enhances fatty acid oxidation via PPARα-dependent pathways . Pparα-independent pathways also contribute to nordihydroguaiaretic acid’s action to ameliorate hepatic steatosis .
Transport and Distribution
It is known that nordihydroguaiaretic acid can act as an inhibitor of the glucose transporter GLUT1 .
Subcellular Localization
It is known that nordihydroguaiaretic acid can act as an inhibitor of the glucose transporter GLUT1 , suggesting that it may localize to the cell membrane where GLUT1 is typically found.
准备方法
Synthetic Routes and Reaction Conditions: Nordihydroguaiaretic acid can be synthesized through various chemical routes. One common method involves the oxidative coupling of guaiacol derivatives. The reaction typically requires a catalyst, such as copper or iron salts, and is carried out under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of nordihydroguaiaretic acid often involves extraction from the leaves of Larrea tridentata. The leaves are dried and ground, and the compound is extracted using solvents like ethanol or methanol. The extract is then purified through crystallization or chromatography techniques to obtain high-purity nordihydroguaiaretic acid .
Types of Reactions:
Oxidation: Nordihydroguaiaretic acid undergoes oxidation to form quinones.
Reduction: The compound can be reduced to form catechol derivatives under specific conditions.
Substitution: Nordihydroguaiaretic acid can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peroxidases, and cytochrome P450.
Reducing Agents: Sodium borohydride and other hydride donors.
Substitution Reagents: Alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products:
Quinones: Formed through oxidation.
Catechol Derivatives: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
相似化合物的比较
Nordihydroguaiaretic acid is unique due to its dual catechol rings, which confer potent antioxidant properties. Similar compounds include:
Epigallocatechin gallate (EGCG): Found in green tea, also known for its antioxidant activity.
Resveratrol: Found in grapes and red wine, known for its anti-inflammatory and antioxidant properties.
Curcumin: Found in turmeric, known for its anti-inflammatory and antioxidant effects.
Nordihydroguaiaretic acid stands out due to its ability to inhibit lipoxygenases and activate NRF2 signaling pathways, which are not common features of the other compounds .
属性
IUPAC Name |
4-[4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-11(7-13-3-5-15(19)17(21)9-13)12(2)8-14-4-6-16(20)18(22)10-14/h3-6,9-12,19-22H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZKYJDFEPMADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022437 | |
| Record name | Nordihydroguaiaretic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Nordihydroguaiaretic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15568 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
500-38-9 | |
| Record name | Nordihydroguaiaretic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nordihydroguaiaretic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NORDIHYDROGUAIARETIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nordihydroguaiaretic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(2,3-dimethyltetramethylene)dipyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid](/img/structure/B1684394.png)
![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)
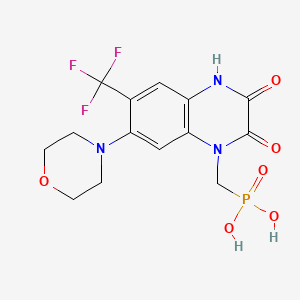
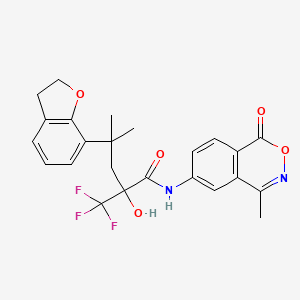
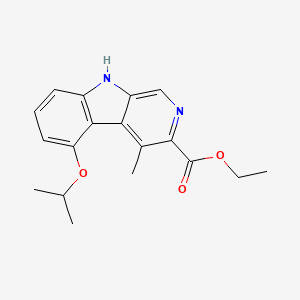
![ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate](/img/structure/B1684403.png)
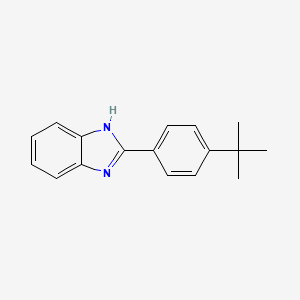
![Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel-](/img/structure/B1684407.png)
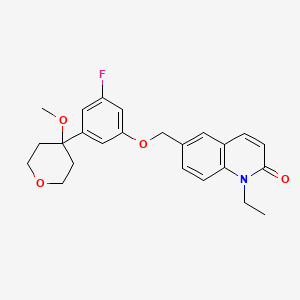
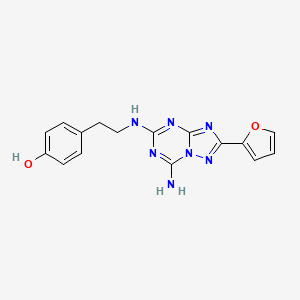
![4-(4-Chloroanilino)-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B1684410.png)
![N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-(2-oxo-1,3-diazinan-1-yl)piperidin-1-yl]butyl]-N-methylbenzamide](/img/structure/B1684412.png)

